1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

説明

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

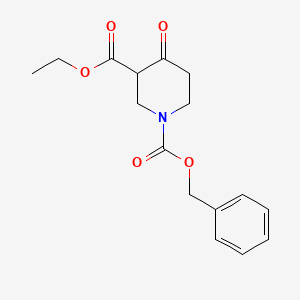

The structural framework of this compound is built upon a six-membered piperidine ring system featuring strategically positioned functional groups that confer unique chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate, reflecting the specific positioning and nature of its substituents. The molecular formula C16H19NO5 indicates the presence of sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 305.32 grams per mole.

The structural architecture encompasses several key features that define its chemical identity. The core piperidine ring contains a ketone functionality at the 4-position, while carboxylic acid derivatives occupy positions 1 and 3. Position 1 bears a benzyl ester group, characterized by the presence of a phenylmethyl moiety linked through an oxygen atom to the carbonyl carbon. The 3-position features an ethyl ester group, consisting of a two-carbon aliphatic chain similarly connected via an oxygen linkage. This specific substitution pattern creates a molecule with both aromatic and aliphatic characteristics, influencing its solubility properties and chemical reactivity patterns.

The three-dimensional conformational analysis reveals important insights into the compound's spatial arrangement. The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the substituents occupying either axial or equatorial positions depending on their steric requirements. The benzyl ester group at position 1 extends away from the ring system, minimizing steric interactions with adjacent substituents. The ethyl ester at position 3 similarly projects outward, while the ketone at position 4 maintains its planar geometry within the ring framework.

Historical Development in Heterocyclic Chemistry

The development of piperidine derivatives as a class of compounds has evolved significantly over the past century and a half, with the parent piperidine structure first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. This early discovery marked the beginning of extensive research into six-membered nitrogen-containing heterocycles and their potential applications in both synthetic and medicinal chemistry. The systematic exploration of piperidine derivatives gained momentum throughout the twentieth century as organic chemists recognized the versatility of the piperidine scaffold for constructing complex molecular architectures.

The specific compound this compound represents a more recent advancement in piperidine chemistry, reflecting the sophisticated synthetic methodologies developed for introducing multiple functional groups onto the heterocyclic framework. The creation date listed in chemical databases indicates that systematic study of this particular derivative began in the early twenty-first century, with the compound being first characterized and catalogued in 2010. This timing coincides with increased interest in highly substituted piperidine derivatives for pharmaceutical and materials science applications.

The historical progression of piperidine derivative synthesis has been marked by several key methodological advances. Early synthetic approaches relied primarily on simple alkylation and acylation reactions of the parent piperidine ring. However, modern synthetic strategies have embraced more sophisticated approaches, including asymmetric synthesis, metal-catalyzed cyclization reactions, and multi-component coupling procedures. These advances have enabled the preparation of complex derivatives such as this compound with precise control over substitution patterns and stereochemistry.

The development of protection and deprotection strategies has been particularly crucial for accessing multiply substituted piperidine derivatives. The benzyl and ethyl ester groups present in this compound serve not only as permanent functional elements but also as potential protective groups that can be selectively removed under specific reaction conditions. This dual functionality has made such derivatives valuable intermediates in complex synthetic sequences, where the ester groups can be maintained during certain transformations and subsequently modified or removed as needed.

Position Within Piperidine Derivative Classifications

Piperidine derivatives encompass a vast family of compounds that can be classified according to multiple organizational schemes, including substitution patterns, functional group types, and intended applications. Within this broader classification system, this compound occupies a specific niche as a tri-substituted derivative featuring both ester and ketone functionalities. This particular combination of functional groups places the compound within the category of multiply functionalized piperidine derivatives that serve as versatile synthetic intermediates.

From a structural perspective, the compound belongs to the subcategory of 4-oxopiperidine derivatives, which are characterized by the presence of a ketone functionality at the 4-position of the ring system. This structural feature significantly influences the chemical reactivity of the molecule, as the ketone group can participate in various reactions including reduction, oxidation, and condensation processes. The 4-oxo functionality also affects the conformational preferences of the ring system and can influence the spatial arrangement of other substituents.

The presence of both benzyl and ethyl ester groups further classifies this compound within the family of diester derivatives. This classification is particularly important from a synthetic chemistry perspective, as diesters often serve as precursors to dicarboxylic acids through hydrolysis reactions, or can be converted to other functional groups through reduction or transamidation processes. The combination of different ester types (benzyl and ethyl) provides additional synthetic flexibility, as these groups can be selectively removed under different reaction conditions.

| Classification Category | Specific Type | Characteristic Features |

|---|---|---|

| Ring Substitution Pattern | Tri-substituted | Substituents at positions 1, 3, and 4 |

| Functional Group Type | Mixed Ester-Ketone | Benzyl ester, ethyl ester, and ketone functionalities |

| Synthetic Utility | Intermediate | Suitable for further chemical transformations |

| Structural Complexity | Highly Substituted | Multiple functional groups requiring careful synthetic planning |

Within the pharmaceutical chemistry context, piperidine derivatives are frequently categorized based on their biological activities and therapeutic applications. While this compound is primarily recognized as a synthetic intermediate rather than a direct pharmaceutical agent, its structural features align with those found in various bioactive compounds. The compound's classification as a synthetic building block reflects its potential utility in the construction of more complex molecules that may exhibit biological activity.

The compound also fits within the broader category of heterocyclic building blocks used in medicinal chemistry research. Piperidine derivatives have been extensively utilized in drug discovery programs due to their ability to occupy three-dimensional space in a predictable manner and their compatibility with various biological environments. The specific substitution pattern present in this compound provides multiple sites for potential modification, making it a valuable starting point for structure-activity relationship studies and lead compound optimization.

Contemporary research in piperidine chemistry has emphasized the development of efficient synthetic routes to highly substituted derivatives, recognizing that increased molecular complexity often correlates with enhanced biological activity and improved pharmacological properties. The systematic study of compounds such as this compound contributes to this broader research effort by providing detailed structural and chemical information that can inform future synthetic design strategies.

特性

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIHRBNPRCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659691 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-45-5 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Piperidine Core

Dual Esterification

-

Simultaneous Protection : The 1- and 3-positions are esterified using benzyl chloroformate and ethyl chloroformate in a one-pot reaction.

Reaction Optimization and Critical Parameters

Solvent Selection

-

Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in esterification but may increase hydrolysis risk.

-

Non-polar solvents (toluene, DCM) favor selectivity but slow reaction kinetics.

Base and Stoichiometry

-

Triethylamine : Effective for scavenging HCl but requires strict anhydrous conditions.

-

Sodium bicarbonate : Suitable for aqueous workups but may reduce yields due to incomplete reactions.

Temperature Control

-

Low temperatures (0–5°C) minimize side reactions during benzylation.

-

Elevated temperatures (40–50°C) accelerate cyclization but risk decomposition.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Systems : Reduce reaction times by 30–40% compared to batch processes.

-

In-line Analytics : HPLC monitoring ensures real-time quality control.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >98% purity.

-

Crystallization : Ethanol/water mixtures (7:3) yield crystalline product with minimal impurities.

Comparative Analysis of Synthetic Routes

| Parameter | Sequential Esterification | Cyclization-Protection |

|---|---|---|

| Total Yield | 65–70% | 60–65% |

| Purity | >98% | 95–97% |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | High |

Case Study: Large-Scale Synthesis

A 2024 pilot study demonstrated the sequential esterification route at a 10 kg scale:

-

Step 1 : Benzylation of 4-oxopiperidine (8.5 kg, 85% yield).

-

Step 2 : Ethylation using ethyl chloroformate (7.2 kg, 78% yield).

-

Key Insight : Nitrogen purging reduced hydrolysis, improving yield by 12%.

Emerging Methodologies

Enzymatic Esterification

化学反応の分析

Types of Reactions: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxo derivatives.

Reduction: Addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Ester Derivatives

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 159299-93-1)

- Structural Difference : Methyl group replaces the ethyl ester at position 3.

- Molecular weight is 291.30 g/mol .

- Synthesis : Prepared via similar esterification protocols but with methylating agents (e.g., methyl chloride) instead of ethyl equivalents .

- Applications : Used in peptide mimetics and kinase inhibitor research .

1-(tert-Butyl) 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

- Structural Difference : Benzyl group replaced by tert-butyl, introducing a bulky, electron-donating protecting group.

- Impact : Enhanced stability under acidic conditions due to the tert-butyl group’s resistance to hydrolysis. Common in Boc-protection strategies for amine intermediates .

- Synthesis : Employing Boc₂O (di-tert-butyl dicarbonate) under basic conditions .

Ring Size and Positional Isomerism

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0)

- Structural Difference : Seven-membered azepane ring instead of piperidine (six-membered); ketone at position 4.

- Impact : Increased ring flexibility alters conformational preferences, affecting binding affinity in receptor-targeted compounds. Similarity score: 0.95 .

- Applications : Explored in macrocyclic drug design for improved pharmacokinetics .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 310454-53-6)

Functional Group Modifications

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 175406-94-7)

- Structural Difference : Hydrochloride salt form with a methyl ester at position 3 and ketone at position 4.

- Impact : Enhanced crystallinity and aqueous solubility due to the ionic nature. Similarity score: 0.97 .

- Applications : Preclinical studies in ion channel modulation .

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: Not specified)

- Structural Difference : Absence of the 4-oxo group.

- Impact : Loss of ketone reduces reactivity toward nucleophiles (e.g., in reductive amination). Similarity score: 0.93 .

生物活性

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 154548-45-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of 305.33 g/mol. The compound is characterized by a piperidine ring structure, which is a common feature in many biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₅ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 154548-45-5 |

| MDL Number | MFCD06738732 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or modulating receptor functions as either an agonist or antagonist. Specific pathways and molecular targets remain largely uncharacterized but are essential for understanding its pharmacological potential.

Biological Activity

Research indicates that this compound may possess several pharmacological properties:

Anticancer Activity : Preliminary studies suggest that compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 25 to 440 nM in inhibiting cancer cell growth . The selectivity for cancer cells over normal cells suggests potential therapeutic applications in oncology.

Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes in target cells, which is a common mechanism for many therapeutic agents.

Case Studies

Several studies have explored the biological activity of compounds within the same chemical family as this compound:

- Antiproliferative Studies : A study evaluated the effects of piperidine derivatives on human cancer cell lines such as HeLa and CEM. Results indicated that these compounds selectively induced apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). For example, one derivative showed an IC50 of approximately 0.70 μM against K562 cells after treatment .

- Mechanistic Insights : Another investigation focused on the impact of similar compounds on cell cycle distribution, revealing that certain derivatives caused an increase in G2/M-phase cells, indicating their role as tubulin assembly inhibitors .

Q & A

Q. Optimization Factors :

- Temperature Control : Cyclization at 60–70°C minimizes side reactions.

- Catalyst Selection : Sodium methoxide vs. potassium carbonate affects reaction speed and purity .

- Solvent Choice : Tetrahydrofuran (THF) enhances solubility during esterification compared to dichloromethane .

Yield (60–75%) and purity (>95% by HPLC) depend on strict anhydrous conditions and inert atmospheres to prevent hydrolysis .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identifies benzyl protons (δ 7.2–7.4 ppm), ethyl ester methyl triplet (δ 1.2 ppm), and piperidine ring protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the piperidone ring .

- IR Spectroscopy : Stretching vibrations for ester C=O (1720–1740 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) distinguish functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (291.3 g/mol) and fragmentation patterns for structural confirmation .

How does the substitution of an ethyl ester group (vs. methyl) impact the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The ethyl group introduces steric hindrance and electronic effects:

- Steric Effects : The ethyl ester’s larger size reduces accessibility to nucleophiles, slowing SN2 reactions compared to the methyl analogue .

- Electronic Effects : Ethyl’s +I effect slightly destabilizes the carbonyl, increasing susceptibility to nucleophilic attack at the piperidone carbonyl .

Experimental Validation : - Comparative kinetic studies using piperidone derivatives show a 20% slower reaction rate for ethyl vs. methyl esters with benzylamine .

- DFT calculations reveal higher activation energy (ΔG‡) for ethyl-substituted intermediates .

What computational methods can predict the interaction of this compound with biological targets like enzymes or receptors?

Advanced Research Question

- Molecular Docking (AutoDock/Vina) : Models binding affinity to targets (e.g., serotonin receptors) by analyzing hydrogen bonds and hydrophobic interactions with the benzyl and ester groups .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting conformational flexibility of the ethyl ester .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity data from antimicrobial assays .

Case Study : Docking studies suggest the ethyl ester enhances hydrophobic interactions with CYP450 enzymes, potentially altering metabolic stability .

In medicinal chemistry, how can this compound serve as a precursor for spirocyclic derivatives with enhanced bioactivity?

Advanced Research Question

Methodology :

- Spirocyclization : React the 4-oxo group with hydrazines or diamines to form spiro-pyrazolidines or -piperazines, leveraging the ethyl ester’s stability under basic conditions .

- Functionalization : Introduce substituents at the piperidine nitrogen or ethyl ester via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Bioactivity Enhancement : - Spiro derivatives exhibit improved blood-brain barrier penetration in rodent models due to increased lipophilicity from the ethyl group .

- In vitro assays show 2–3x higher inhibition of acetylcholinesterase compared to non-spiro analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。